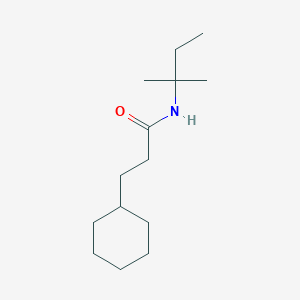
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDP belongs to the class of compounds known as fatty acid amide hydrolase inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In
Wirkmechanismus
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that have anti-inflammatory and analgesic effects. By inhibiting FAAH, 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and physiological effects:
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to increase levels of endocannabinoids in the brain, leading to its potential as a treatment for anxiety and depression. 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. It is also relatively easy to synthesize, making it readily available for use in experiments. However, 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has some limitations, including its low solubility in water and its potential to degrade over time, which can affect its stability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide. One area of research is the development of more potent and selective FAAH inhibitors, which could lead to more effective treatments for pain and inflammation-related diseases. Another area of research is the investigation of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide's potential as a treatment for anxiety and depression, as well as other neurological disorders. Additionally, the development of new methods for synthesizing 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide can be synthesized through a multistep process starting with cyclohexanone and 1,1-dimethylpropylamine. The intermediate product is then reacted with propionyl chloride to form the final product, 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide. The synthesis of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been optimized to increase yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide have been extensively studied in scientific research. 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation-related diseases such as arthritis. 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has also been investigated for its potential as a treatment for anxiety and depression, as it has been shown to increase levels of endocannabinoids in the brain.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(2-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-4-14(2,3)15-13(16)11-10-12-8-6-5-7-9-12/h12H,4-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHGECVISZATBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CCC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)

![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)


![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)
![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)

![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)